3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
The compound 3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione features a tetrahydroquinazoline-2,4-dione core substituted with a 4-methoxyphenyl group at position 3 and a 3-methylphenyl-1,2,4-oxadiazole moiety at position 5. This structure combines a bicyclic quinazoline scaffold with heterocyclic substituents known for modulating bioactivity. Structural determination of such compounds typically employs X-ray crystallography, often refined using SHELX software, as highlighted in .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4/c1-14-4-3-5-15(12-14)21-26-22(32-27-21)16-6-11-19-20(13-16)25-24(30)28(23(19)29)17-7-9-18(31-2)10-8-17/h3-13H,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNMIDQSAWVCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of Substituents: The methoxyphenyl and methylphenyl groups can be introduced through electrophilic aromatic substitution reactions using suitable reagents like methoxybenzene and methylbenzene.
Formation of the Oxadiazole Moiety: The oxadiazole ring can be formed by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazoline compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione exhibit significant anticancer properties. The oxadiazole moiety is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that derivatives of this compound can selectively target cancer cell lines while sparing normal cells .
Antimicrobial Properties
The presence of the oxadiazole ring has also been linked to antimicrobial activity. Compounds containing oxadiazole derivatives have demonstrated efficacy against various bacterial strains and fungi. This suggests that the compound could be explored further as a potential antimicrobial agent .
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties. Similar quinazoline derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Effects | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
| Study B | Antimicrobial Activity | Showed inhibition of Staphylococcus aureus growth at low concentrations; potential for development as an antibiotic agent. |
| Study C | Neuroprotection | Reported reduced cell death in neuronal cultures exposed to oxidative stress when treated with the compound. |
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The tetrahydroquinazoline-2,4-dione core distinguishes this compound from triazole- or oxadiazole-centric analogs. For example:
- Triazole Derivatives : Compounds like 4-(3-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one () share a triazolone core but lack the fused quinazoline system. The 4-methoxyphenyl group in the target compound contrasts with the 3-methoxyphenyl substitution in , which influences electronic properties and steric interactions .
- Oxadiazole Derivatives: The 1,2,4-oxadiazole moiety in the target compound is structurally analogous to derivatives in , where oxadiazole rings enhance thermal stability and bioactivity.
Tabular Comparison of Structural and Functional Features
Table 1: Structural Comparison with Analogous Compounds
Table 2: Substituent Effects on Bioactivity
Biological Activity
The compound 3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule that incorporates both a quinazoline and an oxadiazole moiety. This structural combination suggests potential biological activities, particularly in the fields of oncology and pharmacology. The oxadiazole derivatives have been extensively studied for their diverse biological activities, including anticancer properties.
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Activity
Recent studies have highlighted the significant anticancer activity of compounds containing the 1,2,4-oxadiazole unit. These compounds have shown efficacy against various cancer cell lines due to their ability to inhibit key pathways involved in tumor growth and metastasis.
-
Mechanism of Action :
- Oxadiazole derivatives are known to exhibit antiangiogenic and antiproliferative properties. They achieve this by downregulating Vascular Endothelial Growth Factor (VEGF) and inhibiting the translocation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) .
- The compound's structure allows it to interact with biological targets that are crucial for cancer cell survival and proliferation.
-
Cell Line Studies :
- In vitro studies have demonstrated that similar oxadiazole derivatives exhibit IC50 values in the micromolar range against various cancer cell lines including prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancers .
- For instance, related compounds have shown IC50 values of approximately 0.67 µM against PC-3 cells and 0.80 µM against HCT-116 cells .
Other Biological Activities
Beyond anticancer properties, compounds with similar structures have been reported to possess a range of biological activities:
- Antimicrobial : Some oxadiazole derivatives demonstrate antibacterial and antifungal activities.
- Anti-inflammatory : They also exhibit potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Some studies suggest neuroprotective properties that may be beneficial in treating neurodegenerative diseases .
Case Studies
Several case studies have explored the biological activity of oxadiazole derivatives:
- Synthesis and Evaluation :
- Comparative Analysis :
Table 1: Biological Activity of Related Oxadiazole Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | PC-3 | 0.67 | Antiangiogenic |
| Compound B | HCT-116 | 0.80 | Antiproliferative |
| Compound C | MCF-7 | 0.87 | VEGF Inhibition |
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibition of tumor growth via multiple pathways |
| Antimicrobial | Effective against various bacterial strains |
| Anti-inflammatory | Reduces levels of inflammatory cytokines |
| Neuroprotective | Potential benefits in neurodegenerative disorders |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
